

SYHA1815: A Novel RET Inhibitor Overcoming the V804M Gatekeeper Mutation

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This guide provides a comprehensive comparison of the novel RET inhibitor, **SYHA1815**, against other RET inhibitors in the context of the V804M gatekeeper mutation. The V804M mutation is a clinically significant mechanism of acquired resistance to several multi-kinase inhibitors (MKIs) targeting the RET (Rearranged during Transfection) proto-oncogene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of **SYHA1815**'s efficacy, supported by experimental data and protocols.

Introduction to RET and the V804M Gatekeeper Mutation

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or fusions, is a known driver in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3] The "gatekeeper" residue, Valine 804 (V804), is located in the ATP-binding pocket of the RET kinase domain.[4] Mutations at this site, such as V804M and V804L, can sterically hinder the binding of many Type I and Type II kinase inhibitors, leading to drug resistance.[5][6][7]

SYHA1815: A Potent and Selective RET Inhibitor



SYHA1815 is a novel, orally active, and selective RET inhibitor that has demonstrated potent activity against both wild-type RET and clinically relevant mutants, including the V804M gatekeeper mutation.[2][8][9] Preclinical studies have shown that **SYHA1815** effectively inhibits RET kinase activity, leading to the suppression of downstream signaling pathways and inhibition of tumor growth in RET-driven cancer models.[2][9]

Comparative Efficacy Against V804M Mutation

The following table summarizes the in vitro inhibitory activity of **SYHA1815** and other RET inhibitors against the V804M mutant RET kinase.



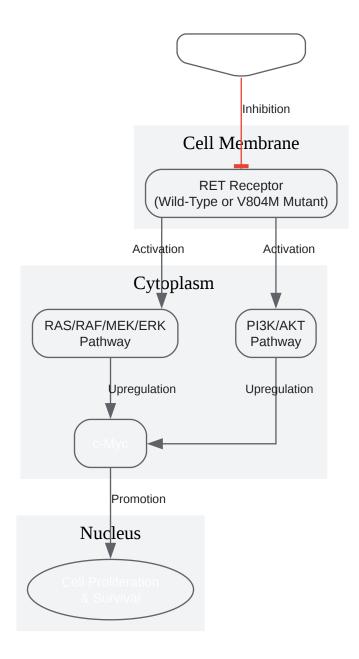
Compound	RET WT IC50 (nM)	RET V804M IC50 (nM)	Kinase Selectivity Highlights	Reference
SYHA1815	0.9	3.1	~20-fold selective for RET over KDR (VEGFR2)	[2]
Selpercatinib (LOXO-292)	14.0	24.1	Highly selective for RET over other kinases, including VEGFRs.	[9][10]
Pralsetinib (BLU- 667)	0.4	0.4	Highly selective for RET; inhibits RET at ~14-fold lower concentrations than VEGFR2.	[11][12]
Ponatinib	25.8	33.9	Multi-kinase inhibitor with activity against RET, BCR-ABL, and other kinases.	[4][13]
Alectinib	4.8	-	Primarily an ALK inhibitor with off-target activity against RET.	[14][15]
Cabozantinib	5.2	Ineffective	Multi-kinase inhibitor targeting MET, VEGFR2, and RET.	[16]
Vandetanib	130	Ineffective	Multi-kinase inhibitor targeting	[17][18]



VEGFR, EGFR, and RET.

Signaling Pathway and Mechanism of Action

SYHA1815 exerts its anti-tumor effects by inhibiting the autophosphorylation of the RET kinase, thereby blocking the activation of downstream signaling pathways critical for cancer cell proliferation and survival. One of the key mechanisms identified is the downregulation of c-Myc. [2][8]





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Caption: Simplified RET signaling pathway and the inhibitory action of SYHA1815.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro RET Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase (wild-type and mutant forms).

Methodology:

- Reagents and Materials: Recombinant human RET kinase (wild-type and V804M mutant), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), test compound (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[19]
- Procedure:
 - Dispense the RET enzyme into the wells of a 384-well plate.
 - Add the test inhibitor at various concentrations.
 - Incubate to allow for compound binding.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Allow the reaction to proceed at room temperature.
 - Stop the reaction and measure the generated ADP using a luminescence-based detection reagent and a plate reader.[19]
- Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.[19]



Cell-Based Proliferation Assay

Objective: To measure the effect of the RET inhibitor on the proliferation and viability of cancer cell lines harboring RET alterations.

Methodology:

- Reagents and Materials: RET-dependent cancer cell lines (e.g., Ba/F3 cells engineered to express KIF5B-RET V804M), appropriate cell culture medium, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
 - Seed cells into 96-well plates and allow them to adhere.
 - Treat the cells with a serial dilution of the RET inhibitor.
 - Incubate the plates for 72 hours.
 - Add the cell viability reagent to each well.
 - Measure luminescence with a plate reader, which corresponds to the number of viable cells.[6][20]
- Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the
 percent viability against the logarithm of the inhibitor concentration to determine the IC50
 value.

Western Blot Analysis of RET Phosphorylation

Objective: To assess the inhibition of RET autophosphorylation and downstream signaling in a cellular context.

Methodology:

 Reagents and Materials: RET-driven cancer cell lines, lysis buffer supplemented with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-RET (Tyr905),



anti-total RET, anti-phospho-ERK, anti-total ERK), and HRP-conjugated secondary antibodies.[8][21][22]

Procedure:

- Plate cells and treat with the RET inhibitor at various concentrations for a specified time.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody overnight.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.[8][21]
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent inhibition.



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Caption: A typical experimental workflow for validating the efficacy of a RET inhibitor.

Conclusion

SYHA1815 is a promising novel selective RET inhibitor with potent activity against the V804M gatekeeper mutation, a common mechanism of resistance to older multi-kinase inhibitors. Its efficacy, coupled with its selectivity over KDR, suggests a favorable therapeutic window. The data presented in this guide, along with the detailed experimental protocols, provide a solid



foundation for further investigation and position **SYHA1815** as a strong candidate for the treatment of RET-driven cancers, including those that have developed resistance to prior therapies.

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